FR-901235
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Overview
Description
FR-901235 is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, and acetonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR-901235 typically involves multi-step organic reactions. One common approach is the condensation of appropriate precursors under controlled conditions. For example, the reaction may start with the formation of an intermediate compound through the reaction of a methoxy-substituted naphthalene derivative with an acetonyl group. This intermediate can then undergo further reactions, such as hydroxylation and methylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
FR-901235 can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
FR-901235 has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of FR-901235 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, potentially modulating their activity. For example, the hydroxyl groups may form hydrogen bonds with active sites of enzymes, influencing their catalytic activity.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: A compound with a similar methoxy group but different overall structure.
6-Methoxy-2-acetonaphthone: Another related compound with an acetonyl group and methoxy substitution.
Uniqueness
FR-901235 is unique due to its combination of multiple functional groups and its specific structural arrangement
Properties
CAS No. |
124190-19-8 |
---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
2,4,9-trihydroxy-6-methoxy-7-methyl-2-(2-oxopropyl)phenalene-1,3-dione |
InChI |
InChI=1S/C18H16O7/c1-7-4-9(20)13-15-12(7)11(25-3)5-10(21)14(15)17(23)18(24,16(13)22)6-8(2)19/h4-5,20-21,24H,6H2,1-3H3 |
InChI Key |
LJOMNUOFKLTARM-SFHVURJKSA-N |
SMILES |
CC1=CC(=C2C3=C(C(=CC(=C13)OC)O)C(=O)C(C2=O)(CC(=O)C)O)O |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=CC(=C13)OC)O)C(=O)C(C2=O)(CC(=O)C)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-acetonyl-2,4,9-trihydroxy-6-methoxy-7-methyl-1H-phenalene-1,3(2H)-dione FR 901235 FR-901235 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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